molecular formula C14H23N B1462011 N-(2-phenylpropyl)pentan-2-amine CAS No. 1042604-55-6

N-(2-phenylpropyl)pentan-2-amine

Cat. No.: B1462011
CAS No.: 1042604-55-6
M. Wt: 205.34 g/mol
InChI Key: OJNPWFDQNFOFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylpropyl)pentan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pentan-2-yl group and a 2-phenylpropyl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)pentan-2-amine can be achieved through several methods. One common approach involves the alkylation of an amine with a suitable alkyl halide. For instance, the reaction between pentan-2-ylamine and 2-phenylpropyl bromide in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-phenylpropyl)pentan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)pentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-ylamine: Similar in structure but lacks the 2-phenylpropyl group.

    2-Phenylpropylamine: Similar in structure but lacks the pentan-2-yl group.

    N-alkylated amines: Compounds with similar alkylation patterns but different alkyl groups.

Uniqueness

N-(2-phenylpropyl)pentan-2-amine is unique due to the combination of its pentan-2-yl and 2-phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

1042604-55-6

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(2-phenylpropyl)pentan-2-amine

InChI

InChI=1S/C14H23N/c1-4-8-13(3)15-11-12(2)14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,4,8,11H2,1-3H3

InChI Key

OJNPWFDQNFOFCC-UHFFFAOYSA-N

SMILES

CCCC(C)NCC(C)C1=CC=CC=C1

Canonical SMILES

CCCC(C)NCC(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.